[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone
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Overview
Description
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with hydroxyl and methyl groups, as well as a pyrazolopyrimidine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone typically involves multi-step organic reactionsThe pyrazolopyrimidine moiety is then synthesized separately and coupled with the piperidine derivative under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction parameters to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolopyrimidine moiety.
Substitution: The methyl group on the piperidine ring can be substituted with other functional groups
Common Reagents and Conditions
Major Products
Scientific Research Applications
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Properties
IUPAC Name |
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9-10(7-15-12-3-5-16-18(9)12)13(20)17-6-4-14(2,21)11(19)8-17/h3,5,7,11,19,21H,4,6,8H2,1-2H3/t11-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILSSZPNNFLGOW-FZMZJTMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)N3CCC(C(C3)O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)N3CC[C@]([C@H](C3)O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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